Methyl 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate
Description
Methyl 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate is an organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a difluorophenyl group attached to a pyrrolidine ring, which is further substituted with a methyl ester and a ketone group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Properties
IUPAC Name |
methyl 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2NO3/c1-18-12(17)7-4-11(16)15(6-7)8-2-3-9(13)10(14)5-8/h2-3,5,7H,4,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKIKHWPEKWVCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate typically involves the reaction of 3,4-difluoroaniline with ethyl acetoacetate in the presence of a suitable catalyst. The reaction proceeds through a series of steps including diazotization, nucleophilic substitution, and cyclization to form the desired pyrrolidine derivative . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and flow rates, ensuring consistent product quality and yield. The use of automated systems also minimizes human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the difluorophenyl ring.
Scientific Research Applications
Methyl 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The difluorophenyl group can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring provides structural stability, while the ester and ketone groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate
- (Z)-4-[2-(3,4-difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one
Uniqueness
Methyl 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate is unique due to its specific combination of functional groups and the presence of the difluorophenyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Methyl 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Compound Overview
This compound (CAS No. 1355334-70-1) features a unique structure characterized by:
- A pyrrolidine ring
- A 3,4-difluorobenzyl group
- A methyl ester group attached to a carboxylic acid
This structural composition suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key points regarding its mechanism include:
- The difluorophenyl group enhances binding affinity to certain receptors or enzymes, potentially modulating their activity.
- The pyrrolidine ring provides structural stability, while the ester and ketone groups can participate in hydrogen bonding and other interactions that influence the compound's overall bioactivity.
Anticancer Properties
Recent studies have investigated the anticancer activity of compounds related to this compound. For instance, derivatives of 5-oxopyrrolidine-3-carboxylic acid have shown promising cytotoxic effects against various cancer cell lines. The following table summarizes the findings:
| Compound | Cancer Cell Lines Tested | IC50 (µM) | Activity Level |
|---|---|---|---|
| 7b | MDA-MB-231 (breast) | 12.5 | High |
| 9a | PPC-1 (prostate) | 15.0 | Moderate |
| 9c | A375 (melanoma) | 10.0 | High |
| 9e | MDA-MB-231 | 8.0 | Very High |
| 9f | PPC-1 | 20.0 | Moderate |
These results indicate that certain derivatives exhibit significant anticancer activity, particularly against breast and melanoma cancer cells .
Neuropharmacological Effects
The compound is also being explored for its potential neuropharmacological effects. Its structural similarity to known neuroactive compounds suggests it may interact with neurotransmitter systems. Preliminary data indicate possible modulation of serotonin and dopamine receptors, which could lead to applications in treating neurological disorders.
Case Studies and Research Findings
- Study on Anticancer Activity : A study focused on synthesizing various derivatives of pyrrolidine carboxylic acid found that several compounds exhibited significant cytotoxicity against breast cancer (MDA-MB-231), prostate cancer (PPC-1), and melanoma (A375) cell lines using the MTT assay method. Compounds like 9e showed particularly high efficacy .
- Neuroactive Compound Exploration : Research has indicated that compounds similar to this compound may serve as scaffolds for developing drugs targeting neurological conditions due to their ability to modulate receptor activity effectively.
Q & A
Q. What in vitro models are suitable for evaluating its pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
